molecular formula C5H3BrCl2O3 B133312 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 132059-51-9

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No.: B133312
CAS No.: 132059-51-9
M. Wt: 261.88 g/mol
InChI Key: VJOQLLUPRMECKH-UHFFFAOYSA-N
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Description

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a complex structure that includes chlorine, bromine, and hydroxyl functional groups attached to a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a furanone precursor, followed by the introduction of hydroxyl and bromochloromethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional carbonyl groups, while reduction can produce simpler furanone structures with fewer halogen atoms.

Scientific Research Applications

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular interactions help elucidate its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-4-hydroxybenzaldehyde: Shares similar halogen and hydroxyl functional groups but differs in the aromatic ring structure.

    3-Chloro-4-hydroxy-5-methyl-2(5H)-furanone: Similar furanone structure with different substituents.

Properties

IUPAC Name

3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQLLUPRMECKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021525
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132059-51-9
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying brominated analogs of MX like BMX-1?

A: MX is a potent environmental mutagen found in chlorinated drinking water. [, ] Studying brominated analogs like BMX-1 helps researchers understand how halogen substitutions impact the mutagenic activity of these compounds. This knowledge is crucial for assessing potential risks associated with these compounds and developing strategies for mitigating their formation during water treatment processes.

Q2: How does BMX-1 compare to MX and other brominated analogs in terms of mutagenicity?

A: Research using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that BMX-1, along with its analogs 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) and 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), exhibit significant mutagenic activity. [] BMX-1 displayed a mutagenic potency of 22.05 ± 3.15 revertants/ng in TA100 without metabolic activation, while BMX-2 and BMX-3 showed higher potencies of 28.64 ± 2.65 revertants/ng and 37.29 ± 5.73 revertants/ng, respectively. [] These findings suggest that bromination contributes to the mutagenic potential of these compounds.

Q3: What is the hypothesized mechanism behind the mutagenic activity of BMX-1 and its analogs?

A: While the exact mechanism of action is still under investigation, studies suggest that the mutagenic activity of these halogenated furanones is likely related to their cyclic form. [] Further research is needed to elucidate the specific interactions of these compounds with DNA and the downstream consequences of these interactions.

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